trans,trans,trans-1,5,9-Cyclododecatriene

Description

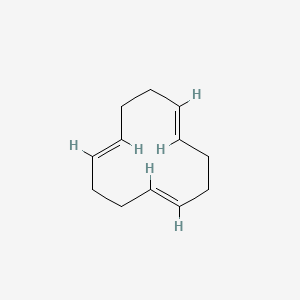

trans,trans,trans-1,5,9-Cyclododecatriene (CAS: 676-22-2; molecular formula: C₁₂H₁₈; molecular weight: 162.27 g/mol) is a 12-membered cyclic hydrocarbon with three conjugated double bonds in the all-trans configuration. This compound is a colorless liquid at room temperature, characterized by a terpene-like odor, a melting point of 33–106°C, and a boiling point of 104°C (at 11 torr) . It is primarily used as an intermediate in the synthesis of polyamides (nylons), flame retardants, and perfuming ingredients . Its rigid, planar structure due to the trans-configuration of double bonds influences its chemical reactivity and physical properties, such as low solubility in water (0.47 mg/L at 25°C) and high log Kow (5.50), indicating significant hydrophobicity .

Properties

IUPAC Name |

(1E,5E,9E)-cyclododeca-1,5,9-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLLIQAKMYWTBR-FFWAUJBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=CCCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C/CC/C=C/CC/C=C/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25267-53-2 | |

| Details | Compound: 1,5,9-Cyclododecatriene, homopolymer | |

| Record name | 1,5,9-Cyclododecatriene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6040791 | |

| Record name | trans,trans,trans-1,5,9-Cyclododecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °F (USCG, 1999), 71 °C, 88 °C closed cup | |

| Details | EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4 | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | EPA/Office of Pollution prevention and toxics; High production Volume Information System (HPVIS) Detailed chemical results for 1,5,9-Cyclododecatriene (4904-61-4). Available from, as of July 10, 2009: https://iaspub.epa.gov/oppthpv/quicksearch.chemical?pvalue=4904-61-4 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V3: 2145 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V3: 2145 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, Liquid | |

CAS No. |

4904-61-4, 676-22-2 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans,trans,trans-1,5,9-Cyclododecatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4904-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,9-Cyclododecatriene, (1E,5E,9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans,trans-1,5,9-Cyclododecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododeca-1,5,9-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,5E,9E)-cyclododeca-1,5,9-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,9-CYCLODODECATRIENE, (1E,5E,9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG450K437C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-0.4 °F (USCG, 1999), -17 °C | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-126 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Nickel-Based Homogeneous Catalysts

A breakthrough method described in US Patent 4,270,016 utilizes a homogeneous nickel catalyst system comprising [Ni(acac)₂], organo-aluminium compounds (e.g., Al(C₂H₅)₃), and organo-silicon or boron activators. Key innovations include:

-

Catalyst Composition : Molar ratios of Ni:activator:Al = 1:1–2:3–10, enhancing stereochemical control.

-

Reaction Conditions : Cyclotrimerization at 50–150°C under argon, achieving 95–99% ttt-CDT yield within 3 hours.

-

Safety Improvements : Substituting pyridine activators with non-hazardous organo-silicon compounds (e.g., (CH₃)₃SiOC₂H₅) simplified purification and reduced environmental risks.

The mechanism involves π-allyl nickel intermediates directing butadiene into a chair-like transition state, favoring trans-configuration retention. This contrasts with titanium systems, where cis-addition dominates due to steric constraints.

Process Optimization and Industrial Scalability

Reaction Parameter Analysis

The table below compares key parameters for nickel- and titanium-catalyzed ttt-CDT synthesis:

| Parameter | Nickel System | Titanium System |

|---|---|---|

| Temperature (°C) | 50–150 | 80–200 |

| Yield (%) | 95–99 | 70–75 |

| Selectivity (ttt-CDT) | >98% | <5% |

| Byproducts | <2% C₈ dimers | 15–20% C₈/C₁₆ oligomers |

| Reaction Time (hours) | 3 | 12 |

Nickel systems outperform titanium in yield, selectivity, and efficiency, though they demand rigorous moisture exclusion.

Purification and Isolation

Post-reaction processing involves:

-

Catalyst Quenching : Methanol addition to deactivate residual Al compounds.

-

Acid Washing : 5% HCl removes aluminium oxides, followed by neutralization and drying (MgSO₄).

-

Vacuum Distillation : Isolates ttt-CDT (boiling point 96°C at 10 mmHg) from C₈ byproducts (e.g., 1,5-cyclooctadiene).

Mechanistic Insights and Stereochemical Control

Density functional theory (DFT) studies reveal that ttt-CDT formation proceeds via a stepwise [2+2+2] cycloaddition mechanism. Nickel’s d⁸ configuration stabilizes antiperiplanar butadiene orientations, favoring trans-addition (Figure 1). In contrast, titanium’s d⁰ geometry promotes cis-addition due to reduced orbital overlap.

Activation Energy Barriers :

The lower energy pathway for trans-addition explains nickel’s superior selectivity.

Chemical Reactions Analysis

Hydrogenation and Oxidation Pathways

CDT undergoes hydrogenation to form cyclododecane, which is subsequently oxidized to dodecanedioic acid (a precursor for nylon-12) . The oxidation involves air oxidation in the presence of boric acid, followed by nitric acid treatment .

Steps :

-

Hydrogenation :

-

Oxidation :

Epoxidation and Dihydroxylation

CDT reacts with epoxidizing agents (e.g., ozone, peracids) to form epoxycyclododecatriene , which can be further oxidized or reduced. For example, alkaline conditions with benzyltriethylammonium chloride yield trans-1,2-cyclododecanediol .

Reaction Conditions :

-

Epoxidation : Ozonolysis or peracid treatment.

-

Dihydroxylation : Alkaline hydrolysis of epoxides.

Bromination

CDT undergoes electrophilic bromination (Br₂) to form dibromides. The trans,trans,trans-isomer reacts regioselectively, favoring trans-diepoxides or vicinal diols upon subsequent hydrolysis .

Key Products :

-

1,2-Dibromocyclododecane (via trans addition).

-

Cyclopropane derivatives (via radical pathways).

Organometallic Complex Formation

CDT forms stable transition metal complexes , including:

-

Nickel(0) complex (t-Ni(cdt)): A 16-electron, trigonal planar complex with a propeller-like geometry .

-

Copper(I) complexes : Ligands like Cl⁻ or CO bind to CDT, enabling photorearrangements .

Preparation :

Activation Energy in Cycloaddition Reactions

CDT’s reactivity in cycloadditions (e.g., with N₂O) correlates with activation energy differences between double bonds .

| Double Bond Type | Activation Energy (kcal/mol) |

|---|---|

| trans (CDT) | 22.4 |

| cis (CDT) | 26.0 |

Scientific Research Applications

Organic Synthesis

CDT serves as a versatile building block in organic synthesis due to its reactive double bonds. Its application in various reactions includes:

- Bromination Reactions : CDT undergoes bromination to yield dibromocyclododecadienes and tetrabromocyclododecenes. Studies show that bromination under controlled conditions can produce specific products with defined stereochemistry. For instance, the reaction of CDT with bromine has been extensively studied, yielding multiple products which have been characterized using NMR and microanalysis techniques .

| Reaction Type | Products | Yield |

|---|---|---|

| Bromination | DBCD (Dibromocyclododecadiene) | Up to 74% |

| TBCD (Tetrabromocyclododecene) | Variable |

- Selective Addition Reactions : The compound reacts selectively with cis-addition reagents like osmium tetroxide and potassium permanganate to form diols and other functionalized products. For example, the reaction with osmium tetroxide yielded cis-5, trans-9-cyclododecadiene-trans-1,2-diol in an 89% yield .

Coordination Chemistry

Another significant application of CDT is in coordination chemistry as a ligand for transition metals:

- Nickel Complexes : CDT forms stable coordination complexes with nickel(0), specifically the complex trans,trans,trans-(1,5,9-Cyclododecatriene)nickel(0). This complex exhibits unique properties due to its trigonal planar geometry around the nickel center. It has been utilized for synthesizing air-stable 16-electron complexes which can be further modified by introducing other ligands .

Case Study: Nickel(0) Complexes

The synthesis of nickel(0) complexes using CDT involves reducing nickel(II) acetylacetonate in the presence of CDT. This method has led to the discovery of new coordination complexes that exhibit interesting catalytic properties.

| Complex Name | Ligand Used | Properties |

|---|---|---|

| trans-Ni(cdt) | trans-Cyclooctene | Air-stable, 16-electron |

| Ni(cod)₂ | CDT | Easily prepared from CDT |

Material Science

CDT's unique structure allows it to be used as a precursor in the development of advanced materials. Its derivatives can be employed in creating polymers and other materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of trans,trans,trans-1,5,9-Cyclododecatriene involves its ability to form complexes with transition metals. These complexes can undergo photorearrangements and other reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Physical Properties

The trans,trans,trans isomer is compared with other cyclododecatriene isomers (Table 1).

Key Observations :

- The trans,trans,trans isomer exhibits a higher melting point range compared to the trans,trans,cis isomer, likely due to its rigid, planar structure .

- Both isomers share similar hydrophobicity (log Kow ≈ 5.50) and density, but the trans,trans,cis isomer has a higher boiling point (231°C vs. 104°C at 11 torr) .

Reactivity :

- Epoxidation : The cis,trans,trans isomer reacts with tert-butyl hydroperoxide/Mo(CO)₆ to form trans-1,2-epoxy derivatives, with solvent polarity significantly influencing reaction rates .

- Hydrogenation : cis,trans,trans-1,5,9-Cyclododecatriene undergoes gas-phase hydrogenation on palladium catalysts to yield intermediates like cyclododecadiene and cyclododecene, with selectivity influenced by pore length (5–30 μm) .

- Bromination : The cis,trans,trans isomer generates diverse addition products under varying conditions, with conformations confirmed via NMR and X-ray crystallography .

Thermodynamic and Kinetic Behavior

- Excess Thermodynamic Properties: Mixtures containing trans,trans,cis-1,5,9-cyclododecatriene show non-ideal behavior, with excess volumes and heat capacities measured at 298.15 K .

- Thermal Stability : The trans,trans,trans isomer decomposes at 244°C (auto-ignition temperature), releasing CO and CO₂ during combustion .

Biological Activity

trans,trans,trans-1,5,9-Cyclododecatriene (CDT) is a cyclic hydrocarbon with significant implications in organic chemistry and potential biological activities. Its unique structure, characterized by three conjugated double bonds, allows for various chemical reactions and interactions with biological systems. This article reviews the biological activity of CDT based on diverse research findings, including its reactivity, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₈

- Molecular Weight : 162.27 g/mol

- Boiling Point : 237–238 °C

- Melting Point : 32–34 °C

- Density : 0.88 g/cm³

- Flash Point : 73 °C (163 °F)

Biological Activity Overview

The biological activity of CDT has been primarily investigated through its reactivity with various reagents and its potential applications in medicinal chemistry. Notable findings include:

Reactivity with Biological Molecules

CDT undergoes selective addition reactions with cis-addition reagents such as osmium tetroxide and potassium permanganate. These reactions yield various products that may exhibit biological properties:

- Osmium Tetroxide Reaction :

- Potassium Permanganate Reaction :

These reactions suggest that CDT can be transformed into biologically active compounds through oxidative processes.

Potential Therapeutic Applications

Recent studies have explored the potential of CDT derivatives in pharmaceutical applications:

- Anticancer Activity : Some derivatives of CDT have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from the oxidation of CDT have been tested for their ability to disrupt cell cycle progression in cancer cells.

- Antimicrobial Properties : The structural features of CDT allow it to interact with microbial membranes, potentially leading to antimicrobial activity. Research is ongoing to evaluate the effectiveness of CDT derivatives against various pathogens.

Study on Anticancer Properties

A study published in the Journal of Organic Chemistry investigated the synthesis of CDT derivatives and their biological activity against cancer cell lines. The research found that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a mechanism involving apoptosis induction .

Antimicrobial Evaluation

Research conducted by Ohno et al. focused on the reactivity of CDT with nitrosyl chloride to form oxime derivatives. These derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects at specific concentrations .

Summary Table of Biological Activities

Q & A

Q. What are the recommended handling and storage protocols for trans,trans,trans-1,5,9-Cyclododecatriene to prevent degradation or hazardous reactions?

Methodological Answer: To mitigate oxidation or polymerization, store trans,trans,trans-1,5,9-Cyclododecatriene (CDT) under an inert gas (e.g., nitrogen or argon) and include stabilizers like polymerization inhibitors if not used immediately. Avoid exposure to strong oxidizing agents, acids, or reducing agents, as these can trigger exothermic reactions or hydrogen gas release . Personal protective equipment (PPE) should include nitrile gloves (tested against EN 374 standards) and dust masks during bulk handling. Always use proper glove removal techniques to prevent skin contact .

Q. How can researchers confirm the stereochemical purity and structural identity of this compound?

Methodological Answer: Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) is effective for separating stereoisomers, leveraging retention indices from reference databases like NIST Chemistry WebBook . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, can confirm trans-configuration via coupling constants and chemical shifts. For example, trans double bonds exhibit characteristic values of 10–16 Hz. Cross-validate results with mass spectrometry (MS) to ensure molecular ion consistency (m/z 162.27 for CH) .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing the epoxidation of this compound?

Methodological Answer: Use response surface methodology (RSM) with a central composite design (CCD) to optimize epoxidation parameters. Key variables include:

- Temperature (50–70°C)

- Reaction time (30–60 min)

- Catalyst loading (0.05–0.13 g/mmol CDT)

- HO molar ratio (0.5–1.5 mmol/mmol CDT)

Statistica or similar software can model interactions between variables and predict optimal conditions. For example, Ti-SBA-15 catalysts modified with WG-12 activated carbon showed enhanced activity at 60°C and 0.1 g/mmol catalyst loading, achieving >80% epoxide yield . Validate models with triplicate runs to assess reproducibility.

Q. How do different catalytic systems affect the efficiency and selectivity of CDT epoxidation?

Methodological Answer: Compare catalyst performance using kinetic and thermodynamic metrics:

- Ti-SBA-15/WG-12 : High surface area (600–800 m/g) and Brønsted acidity improve HO activation, favoring epoxide selectivity. UV-Vis analysis confirms Ti incorporation .

- Tungstophosphoric Acid (HPWO) : Effective in phase-transfer systems (e.g., methyltrioctylammonium chloride). Lower temperatures (40–50°C) reduce side reactions like diol formation .

- W-SBA-15 : Failed to incorporate W atoms, highlighting the need for rigorous catalyst characterization via UV-Vis and XRD .

Q. What methodologies effectively separate and quantify stereoisomeric impurities in CDT samples?

Methodological Answer: High-resolution GC-MS with chiral columns (e.g., Cyclodex-B) can resolve cis/trans isomers. Calibrate using reference standards (e.g., cis,trans,trans-CDT, CAS 706-31-0) and quantify impurities via area normalization. For trace analysis, combine with solid-phase microextraction (SPME) to enhance sensitivity . Alternatively, HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) provides complementary selectivity.

Q. How can researchers prevent unintended polymerization of CDT during synthetic applications?

Methodological Answer: Polymerization risks arise in acidic or radical-rich environments. Mitigation strategies include:

- Adding inhibitors (e.g., 4-methoxyphenol) at 100–200 ppm.

- Conducting reactions under strict temperature control (<70°C).

- Avoiding prolonged exposure to Lewis acids (e.g., AlCl) or radical initiators (e.g., AIBN).

Monitor exothermic behavior using differential scanning calorimetry (DSC) to identify hazardous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.